4-Chloro-8-methyl-2-phenylquinoline
Description
4-Chloro-8-methyl-2-phenylquinoline is a quinoline derivative characterized by a chlorine atom at position 4, a methyl group at position 8, and a phenyl substituent at position 2. Quinoline derivatives are renowned for their applications in medicinal chemistry, materials science, and organic synthesis due to their aromatic heterocyclic structure. The substituents on the quinoline core significantly influence reactivity, physicochemical properties, and biological activity.
Properties
CAS No. |
116689-94-2 |
|---|---|
Molecular Formula |
C16H12ClN |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
4-chloro-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
QDOISYCRPVREIV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl |
Synonyms |
4-Chloro-8-methyl-2-phenylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
4-Chloro-8-bromo-2-phenylquinoline (CAS 125443-61-0)
- Molecular Formula : C₁₅H₉BrClN (MW 318.6 g/mol) .
- Key Differences: Bromine at position 8 increases molecular weight and polarizability compared to the methyl group in the target compound.
- Applications : Bromine’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) makes this analog valuable in synthesizing extended aromatic systems.
4-Chloro-8-fluoro-2-phenylquinoline (CAS 1099705-42-6)
- Molecular Formula : C₁₅H₉ClFN (MW 269.7 g/mol) .
- Key Differences : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to methyl. The smaller fluorine atom reduces steric hindrance, facilitating reactions at position 6.
- Safety : GHS-compliant handling is required due to inhalation risks .
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 401604-07-7)
- Molecular Formula: C₁₇H₁₂ClNO₂ (MW 297.7 g/mol) .
- Key Differences : The carboxylic acid group at position 4 enhances solubility in polar solvents (e.g., DMSO) and enables salt formation, unlike the chloro substituent in the target compound.
Crystallographic and Structural Insights
- Planarity and Packing: The quinoline core in analogs like N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline () is planar, with substituents influencing dihedral angles (e.g., 70.22° for the methoxybenzene ring) .
- Intermolecular Interactions : π-π stacking (e.g., centroid distances of 3.428 Å in ) is critical for crystal packing and solubility .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | Substituents (Positions) | Key Properties |
|---|---|---|---|---|
| 4-Chloro-8-methyl-2-phenylquinoline | C₁₆H₁₂ClN | 253.7 | 4-Cl, 8-Me, 2-Ph | Moderate lipophilicity, planar structure |
| 4-Chloro-8-bromo-2-phenylquinoline | C₁₅H₉BrClN | 318.6 | 4-Cl, 8-Br, 2-Ph | High MW, reactive Br site |
| 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | C₁₇H₁₂ClNO₂ | 297.7 | 8-Cl, 2-(4-MePh), 4-COOH | Enhanced solubility, acidic functionality |
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